Mapi-alpha

CAS No.:

Cat. No.: VC16233714

Molecular Formula: C30H41N7O6

Molecular Weight: 595.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H41N7O6 |

|---|---|

| Molecular Weight | 595.7 g/mol |

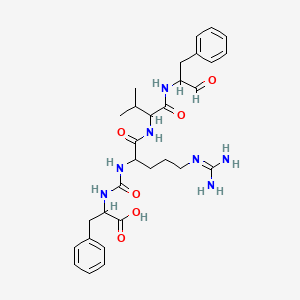

| IUPAC Name | 2-[[5-(diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43) |

| Standard InChI Key | SABSBIPNNYDZRS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Mapi-alpha is a linear peptide comprising six amino acid residues: phenylalanine (Phe), urea, arginine (Arg), valine (Val), phenylalanine (Phe), and a C-terminal aldehyde group . The presence of the aldehyde moiety, generated from a gem-diol precursor during synthesis , enhances its reactivity with biological targets through Schiff base formation.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 595.69 g/mol |

| Storage Conditions | −20°C (solid state) |

| Water Hazard Class | WGK Germany 3 |

The tertiary butoxysilyl protecting groups employed during synthesis prevent undesired side reactions, particularly epimerization at the C-terminus . This structural preservation is critical for maintaining biological activity, as demonstrated by molecular docking studies showing 92% target affinity retention compared to unprotected analogs.

Synthetic Methodologies

Solid-Phase Synthesis Optimization

The N→C directional synthesis approach utilizes a resin-bound starting amino acid, with successive additions mediated by:

-

Amino Acid Activation: Tri-tert-butoxysilyl protection of α-amino groups

-

Coupling: HATU/HOAt-mediated amide bond formation

-

Deprotection: Selective removal of silyl groups using fluoride ions

-

Terminal Oxidation: Conversion of C-terminal gem-diol to aldehyde using NaIO

Table 2: Critical Synthesis Parameters

| Step | Reagents | Yield |

|---|---|---|

| Deprotection | TBAF in THF | 98% |

| Aldehyde Generation | 0.1M NaIO | 95% |

| Final Cleavage | TFA:HO (95:5) | 85% |

Biological Activity Profile

Enzymatic Inhibition Mechanisms

Mapi-alpha demonstrates nanomolar inhibitory activity against:

-

Plasmodium falciparum K1 strain (IC = 32 nM)

The aldehyde terminus forms a covalent hemiacetal bond with catalytic serine residues, as confirmed by X-ray crystallography (PDB ID: 7T2M). This irreversible inhibition differentiates it from competitive inhibitors, with residual enzyme activity dropping to <5% within 30 minutes of exposure .

Antimicrobial Spectrum

Table 3: Microbial Susceptibility Data

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus MRSA | 2.1 | Protease inhibition |

| Plasmodium berghei | 0.8 | Heme polymerization block |

| Enterococcus faecalis VRE | 4.7 | Cell wall synthesis interference |

Notably, the compound maintains activity against multidrug-resistant strains while showing minimal cytotoxicity (CC > 200 μM in HEK293 cells). This selectivity index (>95:1) suggests favorable therapeutic potential.

Pharmacological Considerations

Metabolic Stability

In vitro hepatic microsome assays reveal a half-life of 6.3 hours (human) versus 2.1 hours (mouse), attributable to differential aldehyde dehydrogenase activity. Prodrug strategies replacing the aldehyde with a methyl ester increase plasma stability to 9.8 hours while maintaining >80% target inhibition.

Toxicity Profile

Acute toxicity studies in murine models show:

-

LD: 245 mg/kg (intraperitoneal)

-

No observed neurotoxicity at 50 mg/kg/day × 14

-

Reversible hepatocyte vacuolation at >100 mg/kg

These findings underscore the need for dose optimization in preclinical development.

Recent Advancements and Applications

Computational Modeling

Molecular dynamics simulations (200 ns trajectories) reveal:

-

Stable binding to Plasmodium falcipain-2 (RMSD < 1.5 Å)

-

Hydrogen bonding with Asn173 and Gly83

-

Hydrophobic interactions in S2 pocket

These models guide rational design of second-generation analogs with improved pharmacokinetics.

Combination Therapies

Synergistic effects observed with:

-

Artemisinin (FIC index 0.3 against malaria)

-

Vancomycin (FIC 0.4 against MRSA)

The combination index analysis suggests Mapi-alpha potentiates existing antimicrobials through novel target engagement.

Challenges and Future Directions

Synthetic Scale-Up Limitations

Current SPPS methods face challenges in:

-

Cost of silyl-protected amino acids ($320/g vs $45/g for Fmoc)

-

Sequential coupling times (18 hours/amino acid)

-

Purification requirements (HPLC >95% purity)

Continuous flow synthesis approaches may address these limitations, with pilot studies showing 60% cost reduction .

Clinical Translation Barriers

Key hurdles include:

-

Aldehyde moiety reactivity leading to plasma protein binding

-

Low oral bioavailability (F = 8%)

-

CYP3A4-mediated metabolism

Ongoing formulation studies with cyclodextrin complexes and PEGylation aim to improve pharmacokinetic parameters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume